molecular formula C16H9Cl2FN2OS B15099695 (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B15099695
M. Wt: 367.2 g/mol
InChI Key: DCSIKCHYTNMFSP-AUWJEWJLSA-N
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Description

(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a 2,4-dichlorophenyl group and a 3-fluorobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2,4-dichloroaniline with 3-fluorobenzaldehyde in the presence of a thiazolone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted thiazolone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(3-chlorobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure but with a chlorine atom instead of fluorine.

    (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(3-bromobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure but with a bromine atom instead of fluorine.

    (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C16H9Cl2FN2OS

Molecular Weight

367.2 g/mol

IUPAC Name

(5Z)-2-(2,4-dichlorophenyl)imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9Cl2FN2OS/c17-10-4-5-13(12(18)8-10)20-16-21-15(22)14(23-16)7-9-2-1-3-11(19)6-9/h1-8H,(H,20,21,22)/b14-7-

InChI Key

DCSIKCHYTNMFSP-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2

Origin of Product

United States

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